2-Bromo-6-methyl-4-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep reactions including substitution, nitration, and other functional group transformations. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a sequence of substitution, nitration, ammoniation, and oxidation steps . Similarly, 2-Amino-6-bromopyridine was prepared using diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation . These methods suggest that the synthesis of 2-Bromo-6-methyl-4-nitropyridine could potentially be achieved through analogous synthetic routes.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-Bromo-4-nitropyridine N-oxide was determined to be orthorhombic with specific intermolecular interactions . Quantum mechanical calculations and spectroscopic studies on similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, provide detailed information on vibrational frequencies, molecular geometry, and electronic properties . These studies can be used to infer the molecular structure of 2-Bromo-6-methyl-4-nitropyridine.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted pyridines has been explored in various chemical reactions. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry, demonstrating its utility in the synthesis of complex molecules like opioids . The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines have been shown to yield pyrazolo-pyridines under certain conditions . These findings suggest that 2-Bromo-6-methyl-4-nitropyridine may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the vibrational spectra and polarized vibrational spectra of 2-Bromo-4-nitropyridine N-oxide have been correlated with its crystal structure . The electronic and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were investigated using density functional theory (DFT) calculations and spectroscopic methods, providing insights into its stability, reactivity, and potential as a non-linear optical (NLO) material . These studies can help predict the properties of 2-Bromo-6-methyl-4-nitropyridine, such as its spectroscopic signatures, reactivity indices, and NLO behavior.
Scientific Research Applications
Chemical Properties and Synthesis
- 2-Bromo-6-methyl-4-nitropyridine is used in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes are investigated for their chemical and electrochemical properties (Fallahpour, Neuburger & Zehnder, 1999).
- The reactivity of nitropyridines, including derivatives of 2-Bromo-6-methyl-4-nitropyridine, is influenced by the solvent used. This understanding aids in the development of synthesis methods for various aminopyridine derivatives (Hertog & Jouwersma, 1953).
Crystal Structure Analysis
- The crystal structure of 2-Bromo-4-nitropyridine N-oxide has been determined, providing insights into its molecular arrangement and intermolecular interactions. This information is crucial for understanding its chemical behavior and potential applications (Hanuza et al., 2002).
Vibrational Spectral Studies
- Vibrational spectral studies of derivatives of 2-Bromo-6-methyl-4-nitropyridine have been conducted, offering valuable information about molecular stability and bond strength. These studies are essential for predicting the behavior of these compounds in various chemical processes (Balachandran, Lakshmi & Janaki, 2012).
Industrial Scale Synthesis
- The compound has been synthesized on a large scale, especially in contexts such as hydrogen peroxide oxidations. The development of safe and reproducible protocols for this synthesis is crucial for industrial applications (Agosti et al., 2017).
Molecular and Crystal Structures
- Studies on the molecular and crystal structures of nitropyridine derivatives, including 2-Bromo-6-methyl-4-nitropyridine, have been conducted to understand their molecular arrangements and hydrogen bonding patterns. This research is significant for the design of new materials and compounds (Bryndal et al., 2012).
Safety And Hazards
“2-Bromo-6-methyl-4-nitropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-bromo-6-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBRVPXLHHOEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540250 | |
Record name | 2-Bromo-6-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitropyridine | |
CAS RN |
97944-46-2 | |
Record name | 2-Bromo-6-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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